N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a furan ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have reasonable bioluminescence properties for in vitro and in vivo biological evaluations .
Result of Action
Similar compounds have been shown to display reasonable bioluminescence properties for in vitro and in vivo biological evaluations .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and furan-2-ylmethanol under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions or as a probe in cellular imaging.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(3-chlorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(2-(3-bromophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability and improve binding affinity to biological targets compared to their chlorine or bromine counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-14(11-4-2-5-12(17)8-11)10-19-16(21)15(20)18-9-13-6-3-7-23-13/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFMJFUKJWNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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